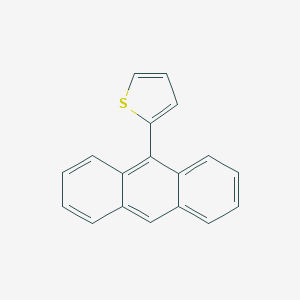

2-(Anthracen-9-yl)thiophene

Description

2-(Anthracen-9-yl)thiophene is a conjugated organic compound comprising an anthracene core fused to a thiophene ring via a single bond at the 2-position of the thiophene. This hybrid structure combines the π-electron-rich anthracene system with the electron-deficient thiophene moiety, enabling unique optoelectronic properties. It is synthesized via cross-coupling reactions, such as the Stille coupling of 9,10-dibromoanthracene with 2-(tert-butylstannyl)thiophene in the presence of Pd₂(dba)₃ and tri-o-tolylphosphine, yielding 46% of the product after purification . Key spectroscopic data include:

- ¹H-NMR (CDCl₃): δ = 8.59 (d, J = 8.9 Hz, 2H), 7.83 (d, J = 8.9 Hz, 2H), 7.63–7.17 (m, 4H for thiophene protons) .

- Photophysical properties: The anthracene-thiophene linkage facilitates excimer formation under specific conditions, making it a model system for studying intermolecular interactions in fluorescence applications .

Properties

CAS No. |

1689-07-2 |

|---|---|

Molecular Formula |

C18H12S |

Molecular Weight |

260.4 g/mol |

IUPAC Name |

2-anthracen-9-ylthiophene |

InChI |

InChI=1S/C18H12S/c1-3-8-15-13(6-1)12-14-7-2-4-9-16(14)18(15)17-10-5-11-19-17/h1-12H |

InChI Key |

XUFDQKPCBBPVEW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C4=CC=CS4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(Anthracen-9-yl)thiophene can be synthesized via the Stille coupling reaction. This method involves the coupling of a stannylated thiophene derivative with an anthracene halide in the presence of a palladium catalyst. The reaction typically proceeds under inert conditions, such as an argon atmosphere, and requires the use of solvents like tetrahydrofuran (THF) or toluene .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions: 2-(Anthracen-9-yl)thiophene undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to modify the aromaticity of the thiophene ring.

Common Reagents and Conditions:

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst are typical.

Major Products: The major products depend on the specific reaction conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while electrophilic substitution on the anthracene moiety can introduce various functional groups.

Scientific Research Applications

2-(Anthracen-9-yl)thiophene has diverse applications in scientific research:

Chemistry: It is used in the synthesis of electrochromic polymers and as a building block for π-conjugated systems.

Biology: The compound’s photophysical properties make it useful in fluorescence-based assays and imaging.

Medicine: Research is ongoing into its potential as a photosensitizer in photodynamic therapy.

Mechanism of Action

The mechanism by which 2-(Anthracen-9-yl)thiophene exerts its effects is primarily through its electronic properties. The compound’s conjugated system allows for efficient electron transfer and light absorption. In biological applications, it can interact with cellular components through π-π stacking interactions and hydrogen bonding, facilitating its use in imaging and therapy .

Comparison with Similar Compounds

(a) Cyano-ethylene-ANT (2-(Anthracen-9-ylmethylene)-malononitrile)

(b) Methyl-ethylene-ketone-ANT ((E)-4-(Anthracen-9-yl)-but-3-en-2-one)

- Structure: Contains a methyl-substituted ketone group, acting as a moderate electron donor.

(c) trans-9-(2-Phenylethenyl)anthracene

- Structure : A Wittig reaction product with a phenylvinyl group.

- Photophysical properties : Exhibits strong fluorescence (quantum yield >0.8) due to extended conjugation and rigid planar structure .

- Synthesis : Achieved in high yield (>80%) via a stereoselective Wittig reaction, demonstrating superior scalability compared to 2-(Anthracen-9-yl)thiophene .

Physicochemical Properties

Research Findings

Electrochemical Performance: this compound exhibits intermediate redox behavior compared to cyano-ethylene-ANT and methyl-ethylene-ketone-ANT, balancing electron-rich anthracene and electron-deficient thiophene . Derivatives with strong electron-withdrawing groups (e.g., cyano-ethylene-ANT) show enhanced charge-carrier mobility in organic electronic devices .

Synthetic Efficiency :

- The Stille coupling method for this compound achieves moderate yields (46%), whereas Wittig reactions for trans-9-(2-phenylethenyl)anthracene yield >80% .

Photophysical Applications :

- This compound's excimer-forming ability makes it suitable for fluorescence sensors, while trans-9-(2-phenylethenyl)anthracene is preferred in high-efficiency OLEDs due to its superior quantum yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.